Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

Vue d'ensemble

Description

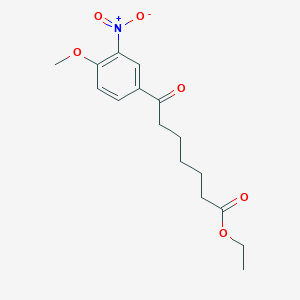

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base.

Major Products

Reduction: 7-(4-methoxy-3-aminophenyl)-7-oxoheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of ethyl esters, including ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines in human cells, suggesting its potential use in treating inflammatory diseases .

3. Drug Development

Due to its unique structure, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its reactivity allows for further functionalization, which is crucial in medicinal chemistry for developing new drugs .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups can react with various monomers to create copolymers that exhibit improved mechanical strength and thermal stability .

2. Coatings and Adhesives

This compound can also be incorporated into coatings and adhesives to enhance their performance characteristics. The nitro group may contribute to better adhesion properties and resistance to environmental degradation .

Environmental Applications

1. Environmental Monitoring

The compound's unique chemical structure allows it to be used as a marker for environmental monitoring of pollution levels. Its stability under various environmental conditions makes it suitable for tracking contamination in water sources .

2. Biodegradation Studies

Studies have shown that compounds similar to this compound can undergo biodegradation processes in natural environments. Understanding these pathways is essential for assessing the environmental impact of synthetic chemicals .

Case Studies

Mécanisme D'action

The mechanism of action of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.

Comparaison Avec Des Composés Similaires

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate can be compared with similar compounds such as:

4-Methoxy-3-nitroacetophenone: This compound shares the methoxy and nitro groups but differs in its overall structure and applications.

Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another compound with similar functional groups but different reactivity and uses.

Activité Biologique

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H17N2O5

- Molecular Weight : 303.31 g/mol

- CAS Number : 898758-95-7

This compound features a nitrophenyl group which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- The compound may exert its effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are often overexpressed in cancer cells. By inhibiting HDAC activity, these compounds can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Case Studies :

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial pathogens.

- Research Findings :

-

Mechanism :

- The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria.

Table: Summary of Biological Activities

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are required to evaluate its safety in vivo.

Propriétés

IUPAC Name |

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZCNKTTQSXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645843 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-95-7 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.